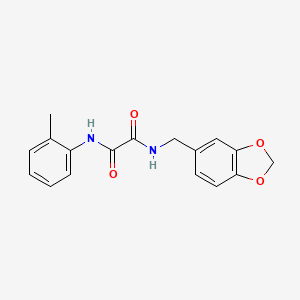
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex benzamide compounds typically involves direct acylation reactions, utilizing specific reactants and catalysts to achieve desired structural frameworks. For example, a study on related benzamide derivatives detailed synthesis through direct acylation reactions of specific nitrile compounds, demonstrating the nuanced approach needed for such chemical syntheses (Younes et al., 2020).
Molecular Structure Analysis
Crystallography reports provide insight into the molecular structure of similar compounds, revealing the crystallization in specific space groups and detailing intermolecular interactions. For instance, compounds have been observed to crystallize in monoclinic space groups with detailed hydrogen bonding interactions stabilizing the structure (Sharma et al., 2016).
Chemical Reactions and Properties
Chemical properties of benzamide derivatives often include their reactivity towards specific agents, demonstrating how modifications at the molecular level can alter their chemical behavior. For instance, the introduction of cyano and naphthalenyl groups has been shown to facilitate colorimetric sensing of fluoride anions, a property attributed to the specific structural attributes of the benzamide compounds involved (Younes et al., 2020).
Applications De Recherche Scientifique
Anticancer Potential
Research into the anticancer properties of compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)oxamide has shown promising results. For instance, the design, synthesis, and biological evaluation of similar compounds have demonstrated selective inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival. These compounds have shown significant antitumor activity in vivo and have entered clinical trials, highlighting their potential as anticancer drugs (Zhou et al., 2008). Additionally, studies on benzamide derivatives have revealed moderate to excellent anticancer activity against various cancer cell lines, suggesting the therapeutic versatility of these compounds (Ravinaik et al., 2021).
Antimicrobial Activity
The antimicrobial evaluation of N-benzimidazol-1-yl-methyl-benzamide derivatives has uncovered potent compounds effective against a range of microbial pathogens. These findings support the potential of benzamide derivatives in addressing microbial resistance and developing new antimicrobial agents (Sethi et al., 2016). Furthermore, the bactericidal activity of substituted benzamides against methicillin-resistant Staphylococcus aureus (MRSA) has been demonstrated, offering new avenues for combating this challenging healthcare-associated infection (Zadrazilova et al., 2015).
Synthetic and Structural Applications
The synthesis and structural characterization of benzamide derivatives have significantly contributed to the development of new compounds with potential pharmacological applications. Studies have detailed the synthesis, characterization, and biological evaluation of various benzamides, laying the groundwork for future drug development (Saeed et al., 2015). Additionally, the crystal structure analysis of benzamide derivatives provides insights into their molecular interactions, which is critical for understanding their biological activities and optimizing their therapeutic properties (Sharma et al., 2016).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11-4-2-3-5-13(11)19-17(21)16(20)18-9-12-6-7-14-15(8-12)23-10-22-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKCDHCUUZRRLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

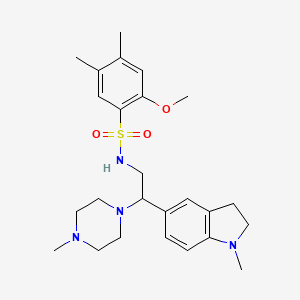
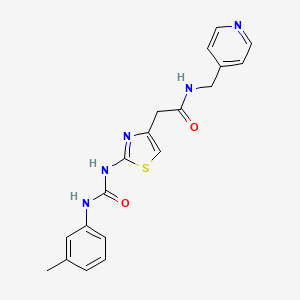
![(3r,5r,7r)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)adamantane-1-carboxamide](/img/structure/B2497723.png)
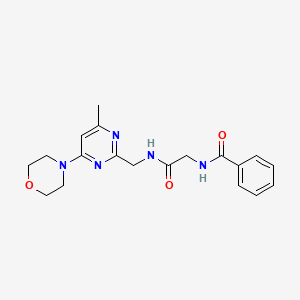
![1-(Chloromethyl)-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane](/img/structure/B2497728.png)
![5-{[(2-chloro-1,3-thiazol-4-yl)methyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2497730.png)

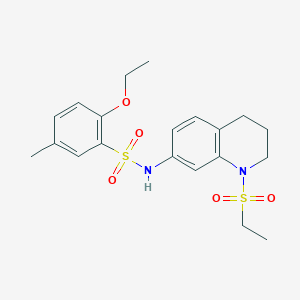
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2497734.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2497737.png)
![N-(4-fluorophenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2497738.png)
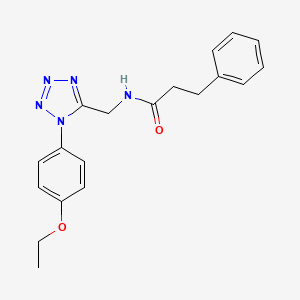
![N-[2-[(4-bromophenyl)methyl]pyrazol-3-yl]-2-chloropyridine-3-carboxamide](/img/structure/B2497742.png)